Xestamine C
Description
Xestamine C is a naturally occurring pyridine alkaloid isolated from marine sponges of the genus Xestospongia and Calyx podotypa . Structurally, it belongs to the 3-alkylpyridine family, characterized by a 14-carbon alkyl chain terminated with a methoxy(methyl)amine group and a 3-pyridinyl moiety (IUPAC name: N-Methoxy-N,N-dimethyl-3-pyridinetetradecanamine; molecular formula: C21H36N2O, molecular weight: 332.53 g/mol) .
Properties
Molecular Formula |
C22H40N2O |
|---|---|
Molecular Weight |
348.6 g/mol |
IUPAC Name |
N-methoxy-N-methyl-14-pyridin-3-ylpentadecan-1-amine |
InChI |
InChI=1S/C22H40N2O/c1-21(22-17-15-18-23-20-22)16-13-11-9-7-5-4-6-8-10-12-14-19-24(2)25-3/h15,17-18,20-21H,4-14,16,19H2,1-3H3 |
InChI Key |
JIBZJUAZQCMROO-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCCCCCCCCCCCCN(C)OC)C1=CN=CC=C1 |
Synonyms |
xestamine C |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues within the Xestamine Family
Xestamine C is part of a broader family of xestamines (e.g., Xestamines A–F), which share a 3-alkylpyridine core but differ in alkyl chain length, saturation, and terminal functional groups (Table 1):
Table 1. Structural and functional diversity among xestamine analogues.
Comparison with Other 3-Alkylpyridine Alkaloids
This compound shares structural homology with non-xestamine 3-alkylpyridines, such as niphatoxins and viscosalines, but differs in terminal functionalization and bioactivity (Table 2):
Table 2. Functional and pharmacological distinctions among 3-alkylpyridine alkaloids.
Pharmacological and Mechanistic Insights
While this compound’s antimicrobial activity is well-documented , its mechanism remains less clear compared to analogues like Xestamine F, which disrupts mitochondrial function in cancer cells . Notably, niphatoxins exhibit ichthyotoxicity via sodium channel modulation, a trait absent in xestamines .
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